molecular formula C10H12O5S B1611061 (S)-2-(Toluene-4-sulfonyloxy)-propionic acid CAS No. 70836-98-5

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid

Cat. No.: B1611061
CAS No.: 70836-98-5
M. Wt: 244.27 g/mol
InChI Key: QXYOROBKCZWFKK-QMMMGPOBSA-N
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Description

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is a useful research compound. Its molecular formula is C10H12O5S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Acid Catalysis

Sulfonyl compounds, including those derived from (S)-2-(Toluene-4-sulfonyloxy)-propionic acid, have been explored for their catalytic properties. For instance, para-toluene sulfonic acid (p-TSA) is utilized as a catalyst in the moisture curing of organic/inorganic hybrid coating systems, indicating the potential of related sulfonyl compounds in catalysis and material processing H. Ni, Allen D. Skaja, M. Soucek, 2000. Additionally, sulfation of metal-organic frameworks (MOFs) introduces acidity for catalysis, suggesting the applicability of sulfonyl functional groups in enhancing the catalytic activity of materials Maarten G. Goesten et al., 2011.

Material Science and Polymer Chemistry

The synthesis and characterization of compounds related to this compound play a significant role in material science and polymer chemistry. For instance, acid-catalyzed moisture-curing polyurea/polysiloxane ceramer coatings demonstrate the role of sulfonyl compounds in developing advanced coating materials H. Ni, Allen D. Skaja, M. Soucek, 2000. Furthermore, the study on the structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid showcases the importance of crystal structure analysis in understanding the properties of sulfonyl-based compounds Muneeb Hayat Khan et al., 2011.

Organic Synthesis and Functionalization

Research also highlights the use of sulfonyl compounds in organic synthesis and functionalization. For example, the modular synthesis of sulfonyl benzoheteroles via silver-catalyzed heteroaromatization points to the versatility of sulfonyl sources in synthesizing heterocyclic compounds Jianquan Liu et al., 2014. This versatility is crucial for creating a wide range of organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

(2S)-2-(4-methylphenyl)sulfonyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYOROBKCZWFKK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509238
Record name (2S)-2-[(4-Methylbenzene-1-sulfonyl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70836-98-5
Record name (2S)-2-[(4-Methylbenzene-1-sulfonyl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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